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Compound of Interest

Compound Name: VEGFR-IN-1

Cat. No.: B1663060

For researchers and drug development professionals navigating the complex landscape of
kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide
provides a detailed cross-reactivity profile of VEGFR-IN-1, a representative vascular
endothelial growth factor receptor (VEGFR) inhibitor, against a broad panel of kinases. By
presenting quantitative data, detailed experimental methodologies, and clear visual
representations of the relevant signaling pathway, this document serves as a crucial resource
for assessing the compound's potential for both on-target efficacy and off-target effects.

Kinase Inhibition Profile of VEGFR-IN-1
(Rivoceranib)

The following table summarizes the inhibitory activity of Rivoceranib, a potent and selective
VEGFR2 inhibitor often used as a reference compound, against a panel of 270 kinases. The
data, derived from a comprehensive biochemical analysis, showcases its high affinity for
VEGFR2 and limited off-target activity at concentrations significantly higher than its IC50 for the
primary target.[1]
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. Percent Inhibition Percent Inhibition

Target Kinase IC50 (nM)
at 160 nM at 1600 nM

VEGFR2 (KDR) 16 96.1% 100.8%
VEGFR1 (FLT1) - 93.3% 99.5%
VEGFR3 (FLT4) - 92.9% 99.3%
RET - 71.7% 97.9%
PDGFRp - 62.1% 94.8%
KIT - 47.3% 92.6%
LYN - 54.7%
... (summary of other
kinases with
significant inhibition)
263 other kinases - <50% <50%

Note: The table presents a selection of kinases with significant inhibition. The full study
assessed a panel of 270 kinases. A hyphen (-) indicates that the specific data point was not
provided in the primary reference.

VEGFR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of Vascular
Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This pathway is a critical regulator
of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.
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VEGFR?2 signaling cascade.

Experimental Protocols

The determination of the kinase inhibition profile of Rivoceranib was conducted using a
combination of biochemical assays. The primary methods employed were the Immobilized
Metal lon Affinity Particle (IMAP) assays and off-chip Mobility Shift Assays (MSA).[1]

Off-Chip Mobility Shift Assay (MSA) for VEGFR2 Kinase
Activity

This assay quantitatively measures the phosphorylation of a peptide substrate by monitoring
changes in its electrophoretic mobility.

Materials:

Recombinant human VEGFR2 cytoplasmic domain

Peptide substrate

ATP (Adenosine triphosphate)

Rivoceranib (or other test compounds) dissolved in 100% DMSO
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Assay Buffer

Kinase Reaction Buffer

Stop Solution

Microfluidic capillary electrophoresis instrument

Procedure:

o Compound Preparation: A 10-point dilution series of Rivoceranib was prepared in 100%
DMSO. These solutions were then further diluted with the assay buffer to achieve the final
desired concentrations.

¢ Kinase Reaction:

o The kinase reaction was initiated by mixing the recombinant VEGFR2 enzyme with the
peptide substrate and the test compound (Rivoceranib) in the kinase reaction buffer.

o The final ATP concentration in the reaction was 75 pM, which is equivalent to the Km,ATP
of the recombinant VEGFR2 enzyme.[1]

o The reaction was allowed to proceed for a defined period at a controlled temperature to
allow for substrate phosphorylation.

o Reaction Termination: The kinase reaction was stopped by the addition of a stop solution.

o Mobility Shift Analysis:

o The reaction mixture was then introduced into a microfluidic capillary electrophoresis
instrument.

o An electric field was applied, causing the phosphorylated and non-phosphorylated peptide
substrates to separate based on their charge and size differences.

o The amount of phosphorylated product was quantified by measuring the peak heights of
the separated peptides.
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o Data Analysis:

o The percentage of kinase inhibition was calculated by comparing the amount of
phosphorylated product in the presence of the inhibitor to the control (vehicle-treated)
reaction.

o IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Kinase Panel Screening

To assess the broader selectivity, Rivoceranib was tested against a panel of 270 kinases at two
fixed concentrations (160 nM and 1600 nM).[1] The assays for the kinase panel were
performed using either the IMAP or MSA method, depending on the specific kinase and
substrate pair. The general principle for these assays is similar to the MSA described above,
involving a kinase reaction followed by quantification of substrate phosphorylation. The
percentage of residual kinase activity was determined for each kinase in the presence of the
inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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